6,7-Didehydro methylprednisolone
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Overview
Description
6,7-Didehydro methylprednisolone: is a synthetic glucocorticoid derived from methylprednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Didehydro methylprednisolone involves multiple steps starting from 16-dehydropregnenolone acetate (16-DPA). The process includes the formation of 16,17-epoxy progesterone, followed by hydroxylation and dehydrogenation reactions. The key steps involve:
Formation of 16,17-epoxy progesterone: This is achieved through the reaction of 16-DPA with peracetic acid.
Hydroxylation: The 16,17-epoxy progesterone is then hydroxylated using Rhizopus nigricans fermentation to form 11α-hydroxy-16,17-epoxy progesterone.
Dehydrogenation: The final step involves dehydrogenation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 6,7-Didehydro methylprednisolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,7-Didehydro methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mechanism of Action
6,7-Didehydro methylprednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration .
Comparison with Similar Compounds
- Methylprednisolone
- Prednisolone
- Dexamethasone
- Betamethasone
Comparison: 6,7-Didehydro methylprednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. It has a higher affinity for glucocorticoid receptors and a longer duration of action .
Properties
CAS No. |
95810-22-3 |
---|---|
Molecular Formula |
C22H28O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,8-9,14-15,17,19,23,25,27H,5,7,10-11H2,1-3H3/t14-,15-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
HUIXPSHOHWWSPD-SJLJSBKTSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Canonical SMILES |
CC1=CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
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